molecular formula C13H14N2O2S B263747 N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide

N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide

Cat. No. B263747
M. Wt: 262.33 g/mol
InChI Key: GMGZJIGJTRFEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide (MTPA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTPA is a thiazole derivative that has been synthesized through different methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide is not well understood, but it is believed to act as a chelating agent due to the presence of the thiazole ring and the phenoxy group. N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide has been shown to form stable complexes with different metal ions, which may explain its potential applications in catalysis and biological systems.
Biochemical and Physiological Effects:
N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide has been shown to have different biochemical and physiological effects. It has been reported to have antioxidant properties and has been shown to inhibit the growth of cancer cells in vitro. N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide has also been shown to have antibacterial and antifungal activities, which may be attributed to its ability to chelate metal ions.

Advantages and Limitations for Lab Experiments

N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide has several advantages for lab experiments, including its ease of synthesis and availability. It is also stable and can be stored for long periods without degradation. However, N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide has some limitations, including its low solubility in water, which may limit its use in biological systems.

Future Directions

There are several future directions for research on N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide. One possible direction is the synthesis of new metal complexes using N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide as a ligand and their characterization and evaluation for catalytic and biological applications. Another direction is the synthesis of new derivatives of N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide with improved solubility and biological activity. The use of N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide in the development of new drugs for the treatment of different diseases is also a promising direction for future research.
Conclusion:
In conclusion, N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide is a thiazole derivative that has shown promising results in scientific research. It has been synthesized using different methods and has potential applications in catalysis, biological systems, and drug discovery. Further research is needed to fully understand its mechanism of action and to explore its potential applications in different fields.

Synthesis Methods

N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide can be synthesized using different methods, including the reaction of 2-phenoxypropionyl chloride with 4-methyl-2-aminothiazole in the presence of a base such as triethylamine. Another method involves the reaction of 4-methyl-2-aminothiazole with 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Scientific Research Applications

N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide has been extensively studied for its potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes that have shown promising results in catalysis and biological applications. N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide has also been used as a starting material in the synthesis of other compounds with potential applications in drug discovery.

properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxypropanamide

InChI

InChI=1S/C13H14N2O2S/c1-9-8-18-13(14-9)15-12(16)10(2)17-11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,14,15,16)

InChI Key

GMGZJIGJTRFEKM-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)NC(=O)C(C)OC2=CC=CC=C2

Canonical SMILES

CC1=CSC(=N1)NC(=O)C(C)OC2=CC=CC=C2

Origin of Product

United States

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